molecular formula C5H7N3O B13841381 5-Methyl-d3-cytosine-6-d1

5-Methyl-d3-cytosine-6-d1

Cat. No.: B13841381
M. Wt: 129.15 g/mol
InChI Key: LRSASMSXMSNRBT-MZCSYVLQSA-N
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Description

5-Methyl-d3-cytosine-6-d1 is a stable isotope-labeled compound, often used in scientific research for various applications. It is a derivative of cytosine, one of the four main bases found in DNA and RNA. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, making it useful for tracing and studying biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-d3-cytosine-6-d1 involves the incorporation of deuterium into the cytosine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:

    Starting Material: The synthesis begins with a cytosine derivative.

    Purification: The final product is purified using techniques such as chromatography to ensure high chemical purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using deuterated reagents.

    Quality Control: Rigorous testing to ensure the product meets the required specifications.

    Packaging: The compound is packaged in controlled environments to maintain its stability and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-d3-cytosine-6-d1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.

    Reduction: Reduction reactions can convert it back to its original form.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions include various deuterated and non-deuterated cytosine derivatives, which can be further studied for their biochemical properties.

Scientific Research Applications

5-Methyl-d3-cytosine-6-d1 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in the study of DNA methylation and epigenetic modifications.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the production of labeled compounds for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-d3-cytosine-6-d1 involves its incorporation into DNA or RNA, where it can be used to study methylation patterns and other biochemical processes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry and other analytical techniques. This allows researchers to trace the compound’s interactions and effects within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Methylcytosine: A naturally occurring cytosine derivative involved in DNA methylation.

    5-Hydroxymethylcytosine: Another cytosine derivative with roles in epigenetic regulation.

    5-Formylcytosine: A cytosine derivative involved in DNA demethylation processes.

Uniqueness

5-Methyl-d3-cytosine-6-d1 is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. Unlike its non-deuterated counterparts, it provides a distinct advantage in studies requiring detailed tracking of molecular interactions and pathways.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

129.15 g/mol

IUPAC Name

6-deuterio-4-imino-5-(trideuteriomethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D

InChI Key

LRSASMSXMSNRBT-MZCSYVLQSA-N

Isomeric SMILES

[2H]C1=C(C(=N)NC(=O)N1)C([2H])([2H])[2H]

Canonical SMILES

CC1=CNC(=O)NC1=N

Origin of Product

United States

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